Trivanadate

Description

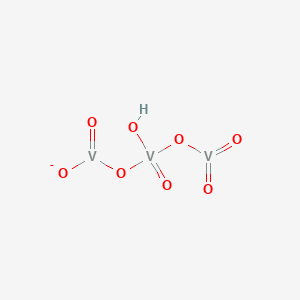

Structure

2D Structure

Properties

Molecular Formula |

HO8V3- |

|---|---|

Molecular Weight |

281.83 g/mol |

IUPAC Name |

dioxovanadiooxy-hydroxy-(oxido(oxo)vanadio)oxy-oxovanadium |

InChI |

InChI=1S/H2O.7O.3V/h1H2;;;;;;;;;;/q;;;;;;;-1;;;+1/p-1 |

InChI Key |

YEAGUQJQPBKCCU-UHFFFAOYSA-M |

Canonical SMILES |

O[V](=O)(O[V](=O)[O-])O[V](=O)=O |

Origin of Product |

United States |

Synthetic Methodologies for Trivanadate Compounds

Hydrothermal Synthesis Routes for Trivanadates

Hydrothermal synthesis is a versatile and widely used method for producing crystalline materials from aqueous solutions under conditions of high temperature and pressure. semanticscholar.org This technique is particularly effective for synthesizing trivanadates with controlled morphologies and structures, as the reaction parameters can be finely tuned to direct crystal growth. researchgate.netripublication.com

The pH of the reaction solution and the concentration of vanadium precursors are paramount factors that govern the formation of specific trivanadate phases and morphologies. rsc.orgresearchgate.net The pH level, in particular, influences the condensation of vanadate (B1173111) species in the aqueous solution. nih.gov For instance, in the synthesis of ammonium (B1175870) vanadates, adjusting the pH of the growth solution is a crucial step for controlling the phase and morphology. osti.gov Varying the pH from 2.5 down to 0.5 can result in the selective formation of different one-dimensional nanostructures, such as NH₄V₄O₁₀ nanobelts and (NH₄)₂V₆O₁₆·1.5H₂O nanowires. osti.gov

Similarly, the synthesis of H₂V₃O₈ nanobelts via the hydrothermal treatment of V₂O₅ suspensions shows a direct correlation between pH and morphology; the width of the nanobelts can be increased from 100 nm to 1 µm by raising the pH from 3 to 5. nih.gov Precursor concentration also plays a significant role, as higher concentrations can lead to an increase in nanoparticle size. chalcogen.romdpi.com In the case of sodium vanadate synthesis, NaVO₃ microcrystals are formed at acidic pH, while Na metavanadate nanoparticles are produced at a pH of 9.0. researchgate.net

| This compound Compound | pH Range | Effect on Formation/Morphology | Reference |

|---|---|---|---|

| Ammonium this compound (NH₄V₃O₈) | Acidic | Key factor in controlling crystal size and morphology. rsc.org | rsc.org |

| Hydrogen this compound (H₂V₃O₈) | 3 to 5 | Nanobelt width increases with increasing pH. nih.gov | nih.gov |

| Sodium Vanadates | Acidic (e.g., 1.5, 3.8) | Formation of NaVO₃ microcrystals. researchgate.net | researchgate.net |

| Sodium Vanadates | 9.0 | Formation of Na metavanadate nanoparticles. researchgate.net | researchgate.net |

| Potassium this compound (KₓV₃O₈₋δ·nH₂O) | 5 to 9 | Formation of single-phase samples. researchgate.net | researchgate.net |

Hydrothermal synthesis allows for remarkable control over the morphology of this compound microcrystals. rsc.org By carefully tuning synthesis parameters such as pH, temperature, and precursor concentration, a variety of distinct shapes can be produced. rsc.orgnih.gov For example, single-crystalline ammonium this compound (NH₄V₃O₈) has been synthesized with diverse morphologies, including shuttles, flowers, belts, and plates, by the hydrothermal treatment of NH₄VO₃ with acetic acid. rsc.org The optimal conditions for the growth of these crystals are reported to be a gentle temperature of 140 °C for 48 hours. rsc.org A proposed microscopic growth mechanism suggests that these complex shapes can be predictably tuned by adjusting the key synthesis parameters. rsc.org The ability to control morphology is significant because the physical and chemical properties of materials are often shape-dependent. ripublication.com

| Compound | Observed Morphologies | Control Parameters | Reference |

|---|---|---|---|

| Ammonium this compound (NH₄V₃O₈) | Shuttles, Flowers, Belts, Plates | pH, Vanadium Concentration, Temperature | rsc.org |

| Hydrogen this compound (H₂V₃O₈) | Nanobelts | pH (controls width) | nih.gov |

| Copper Vanadate (Cu₃V₂O₇(OH)₂·2H₂O) | Nanoparticles, Nanobelts, Nanoflowers | Copper Salts, Surfactants, pH | researchgate.net |

The use of surfactants or capping agents in hydrothermal synthesis provides an additional layer of control for tailoring the morphology of this compound nanostructures. researchgate.netresearchgate.net Surfactants, which can be anionic, cationic, or non-ionic, act as structure-directing agents that selectively adsorb onto specific crystallographic faces during crystal growth, thereby promoting or inhibiting growth in certain directions. ripublication.comrsc.org This technique has been used to create various morphologies, from one-dimensional (1D) rods and wires to two-dimensional (2D) flakes and complex three-dimensional (3D) flower-like architectures. ripublication.com

For instance, the synthesis of copper vanadate nanocrystals with nanoparticle, nanobelt, and nanoflower morphologies has been achieved through a facile hydrothermal process where surfactants played a key role. researchgate.net Similarly, silver vanadate nanorods have been synthesized using an imidazolium-based functionalized ionic liquid as an assistant in the hydrothermal process. researchgate.net Chelating ligands like ethylenediaminetetraacetic acid (EDTA) can also serve as a capping reagent to mediate the formation of specific structures, such as chrysanthemum-shaped samarium orthovanadate nanocrystals. nih.gov Common surfactants used in these syntheses include cetyl trimethylammonium bromide (CTAB) and sodium lauryl sulphate (SLS). rsc.org

Doping this compound structures with other metal ions during hydrothermal synthesis is a powerful strategy to modify their intrinsic properties. researchgate.netmdpi.com This direct synthesis approach allows for the uniform integration of dopant ions into the host lattice, which can enhance electrochemical performance, alter electronic properties, and improve structural stability. researchgate.netnih.gov

A notable example is the synthesis of nickel-doped lithium this compound (Ni-LiV₃O₈) nanosheets. researchgate.net The hydrothermal method produces a material with a high number of mesopores, oxygen vacancies, and tetravalent vanadium ions, making it a competitive cathode material for lithium-ion batteries. researchgate.net In another study, iron vanadate (FeV₃O₉·2.6H₂O) was successfully doped with various transition metals (M = Co, Mn, Ni, and Zn) using a sol-gel method, which is also a solution-based approach. mdpi.com The introduction of dopants with larger ionic radii than vanadium resulted in an expansion of the interlayer spacing of the crystal lattice, which can be beneficial for energy storage applications. mdpi.com

| Host Compound | Dopant (M) | Resulting Formula | Effect of Doping | Reference |

|---|---|---|---|---|

| Lithium this compound (LiV₃O₈) | Nickel (Ni) | Ni-LiV₃O₈ | Creates oxygen vacancies and V⁴⁺ ions, improving battery performance. researchgate.net | researchgate.net |

| Iron Vanadate (FeV₃O₉·2.6H₂O) | Manganese (Mn) | FeV₂MnO₉·2.6H₂O | Increases d-spacing from 10.51 Å to 10.63 Å. mdpi.com | mdpi.com |

| Iron Vanadate (FeV₃O₉·2.6H₂O) | Cobalt (Co) | FeV₂CoO₉·2.6H₂O | Increases d-spacing to 10.56 Å. mdpi.com | mdpi.com |

| Iron Vanadate (FeV₃O₉·2.6H₂O) | Nickel (Ni) | FeV₂NiO₉·2.6H₂O | Increases d-spacing to 10.54 Å. mdpi.com | mdpi.com |

| Iron Vanadate (FeV₃O₉·2.6H₂O) | Zinc (Zn) | FeV₂ZnO₉·2.6H₂O | Increases d-spacing to 10.55 Å. mdpi.com | mdpi.com |

Solution-Based and Precipitation Methods for this compound Derivates

Solution-based synthesis, including precipitation and co-precipitation, represents a straightforward and scalable approach for producing this compound compounds and their derivatives. researchgate.netresearchgate.net These methods involve dissolving precursor salts in a suitable solvent and then inducing the formation of a solid product by changing the solution conditions, such as pH, temperature, or concentration. researchgate.net

Hydrolytic precipitation from potassium vanadate (KVO₃) solutions can yield various polyvanadates depending on the pH. researchgate.net Specifically, single-phase samples of potassium this compound (KₓV₃O₈₋δ·nH₂O) can be formed in a pH range of 5 to 9. researchgate.net Co-precipitation is another effective technique, where precursors for multiple cations are dissolved and precipitated together. This has been used to prepare vanadium-containing Mg-Al mixed oxides by co-precipitating V³⁺ cations with Mg²⁺ and Al³⁺. preprints.org Another example is the precipitation of crystalline iron(III) vanadate (Fe₄(VO₄)₄·5H₂O) from industrial vanadium leaching solutions by adjusting the pH. researchgate.net

Microwave-Assisted Synthesis of this compound-Related Materials

Microwave-assisted synthesis has emerged as a rapid and energy-efficient alternative to conventional heating methods like oil baths. researchgate.netresearchgate.netillinois.edu This technique utilizes microwave irradiation to generate heat volumetrically within the reaction mixture, leading to fast reaction rates and often producing uniform materials. illinois.eduacs.org Vanadium oxides such as V₂O₅ are known to heat very effectively under microwave irradiation, making this a particularly suitable method for vanadate synthesis. illinois.edu

The synthesis of this compound-related materials using microwaves can drastically reduce reaction times from hours to minutes. researchgate.netspringerprofessional.de For example, the synthesis of bismuth vanadate nanoflowers decorated with gold nanoparticles was reduced from 4 hours with conventional heating to just 10 minutes using microwave irradiation. researchgate.net This method has also been successfully applied to produce zinc vanadate nanoparticles researchgate.net and ammonium this compound ((NH₄)₂V₃O₈). researchgate.net The parameters that control morphology in other methods, such as solvent choice, pH, and the use of surfactants, are also effective in microwave-assisted protocols, allowing for the controlled synthesis of nanomaterials with desired crystalline structures and shapes. acs.org

Controlled Crystallization and Growth Mechanisms of this compound Phases

The synthesis of this compound compounds with specific, predictable properties is critically dependent on the precise control of their crystallization and growth. The arrangement of atoms into a crystalline lattice and the subsequent development of crystal morphology are governed by a complex interplay of thermodynamic and kinetic factors. Methodologies that allow for the manipulation of these factors are essential for producing high-quality, phase-pure this compound materials. The primary techniques employed for this purpose include hydrothermal/solvothermal synthesis and the flux method, each offering unique advantages for controlling nucleation and crystal growth.

Research into the crystallization of vanadates often focuses on parameters such as temperature, pressure, pH of the solution, and the use of structure-directing agents or mineralizers. core.ac.uknih.gov These factors collectively determine the supersaturation of the growth medium, the solubility of the precursor species, and the stabilization of specific vanadate clusters, thereby guiding the formation of the desired crystal phase and morphology. researchgate.net

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile and widely used method for growing crystalline materials from aqueous solutions under conditions of high temperature and pressure. wikipedia.org This technique is particularly suitable for synthesizing complex oxide phases, like certain trivanadates, that are either insoluble under normal conditions or decompose at their melting points. core.ac.ukwikipedia.org The process is carried out in a sealed pressure vessel, typically an autoclave, where nutrient precursors dissolve in a solvent (usually water) at an elevated temperature and subsequently crystallize upon cooling or in a cooler region of the autoclave. wikipedia.org

The control over the final product in hydrothermal synthesis is achieved by carefully tuning several experimental parameters:

Temperature and pH: These are the most critical parameters influencing the speciation of vanadate ions in solution and, consequently, the structure of the resulting solid phase. nih.gov For instance, the hydrothermal treatment of V₂O₅ with tetramethyl ammonium hydroxide (B78521) (TMAOH) yields different layered vanadate compounds depending on the solution's pH. nih.gov At a pH of 3, ribbon-like particles are formed. nih.gov Similarly, studies on rare earth vanadates (RVO₄) have identified an optimal pH range of 8.4-8.8 for obtaining good quality single crystals using NaOH as a mineralizer. core.ac.uk

Precursors and Templates: The choice of vanadium precursor and the addition of other ions or organic molecules can direct the crystallization towards specific structures. In some cases, foreign anions can be trapped inside a polyvanadate cage, with the size of the cage being dependent on the size of the anion. nih.gov The hydrothermal synthesis of ASr₂V₃O₃(Ge₄O₁₃)Cl resulted in a unique structure containing a polar, trimeric V₃O₁₃ unit, formed by three edge-shared VO₆-octahedra. researchgate.net The self-assembly of 1D nanostructures like nanorods or nanobelts into more complex, three-dimensional morphologies such as flower-like or spherical clusters has also been achieved through hydrothermal processes. nih.gov

The table below summarizes findings on the influence of hydrothermal synthesis parameters on the crystallization of various vanadate compounds.

Table 1: Influence of Hydrothermal Synthesis Parameters on Vanadate Crystallization

| Compound/Phase | Precursors | Temperature | pH | Key Finding / Resulting Morphology |

|---|---|---|---|---|

| (TMA)[V₈O₂₀] | V₂O₅, TMAOH | Not Specified | 3 | Formation of ribbon-like particles. nih.gov |

| (TMA)₄[H₂V₁₀O₂₈] | Decavanadic acid, TMAOH | Not Specified | Not Specified | Precipitation of decavanadate (B1236424) clusters. nih.gov |

| RVO₄ (R=Y, Gd) | Not Specified | 240 °C | 8.4-8.8 | Good quality single crystals obtained in this pH range. core.ac.ukresearchgate.net |

| ASr₂V₃O₃(Ge₄O₁₃)Cl | Not Specified | High Temperature | Not Specified | Crystallization of a structure with a trimeric V₃O₁₃ unit. researchgate.net |

| (VO)[VO₄]·0.5[C₃N₂H₁₂] | V₂O₅, SiO₂, HF, 1,3-diaminopropane, H₂O | 180 °C (453 K) | Not Specified | Synthesis of an intercalated vanadyl vanadate with a layered structure. researchgate.net |

Flux Method

The flux method is another powerful technique for growing high-quality single crystals, especially for materials with very high melting points. youtube.com The method involves dissolving the constituent components of the desired crystal in a suitable solvent, known as a flux. The flux is a material that is molten at a temperature significantly below the melting point of the solute. youtube.comwikipedia.org The process typically involves heating the mixture to ensure complete dissolution and homogenization, followed by a slow, controlled cooling period during which the desired compound crystallizes from the saturated solution. youtube.comresearchgate.net

Key parameters for controlling crystallization via the flux method include:

Flux Composition: A suitable flux must have a low melting point, be a good solvent for the crystal constituents, have low viscosity and volatility at growth temperatures, and not react to form stable compounds with the solute. researchgate.net

Temperature Profile: The maximum temperature of the heating cycle and the rate of cooling are crucial. The maximum temperature affects the solubility and homogenization of the melt. researchgate.net A slow cooling rate (e.g., 0.1 to 10 °C per hour) is essential to allow for the growth of large, high-quality crystals by preventing rapid, uncontrolled nucleation. youtube.com For the growth of NaTaO₃ crystals from a Na₂MoO₄ flux, increasing the holding temperature from 1100 to 1500 °C led to an increase in crystal size. researchgate.net

Solute-to-Flux Ratio: The concentration of the solute in the flux is a critical factor. Typical ratios of solute to flux range from 1:10 to 1:100 to ensure sufficient dissolution. youtube.com

The following table provides an illustrative example of how these parameters are controlled in the flux growth of a complex oxide crystal.

Table 2: Illustrative Parameters for Controlled Crystal Growth via the Flux Method

| Target Crystal | Flux | Soaking Temperature | Cooling Rate | Resulting Crystal Size |

|---|---|---|---|---|

| NaTaO₃ | Na₂MoO₄ | 1500 °C | 5 °C/h | Up to 8.0 mm x 4.7 mm x 0.044 mm. researchgate.net |

Crystal Growth Mechanisms

The growth of a crystal from solution or melt is a two-step process governed by the principles of nucleation and subsequent growth.

Nucleation: This is the initial formation of stable, tiny crystalline nuclei from a supersaturated solution. Control over nucleation is vital; a lower number of initial nuclei generally leads to larger final crystals. mit.edu In some advanced control strategies, primary nucleation is induced, and then excess crystals are dissolved by heating to achieve a desired seed population before the growth phase begins. mit.edu

Crystal Growth: Once stable nuclei are formed, they grow by the progressive addition of solute molecules or ions from the surrounding medium onto their surfaces. The growth rate can be different on various crystal faces, leading to anisotropic shapes. wikipedia.org For example, the characteristic spiral, stair-stepped structure of bismuth crystals results from a higher growth rate around the outside edges compared to the inside edges. wikipedia.org

The molecular-level mechanisms can be complex. Recent studies using in-situ atomic force microscopy have revealed that crystal growth can be permanently impeded by the incorporation of non-extendable nanocrystals or the formation of dislocations, which induce persistent lattice strain. nih.gov Understanding and controlling these nanoscale phenomena are at the forefront of designing advanced crystallization processes for materials like trivanadates.

Advanced Structural Characterization of Trivanadate Systems

Spectroscopic Analysis of Trivanadate Structures

Spectroscopy is a cornerstone in the characterization of vanadate (B1173111) compounds, offering a suite of tools to probe their atomic and molecular properties. Each technique provides a unique window into the electronic and geometric structure of these complex materials.

X-ray Diffraction (XRD) is an indispensable technique for determining the crystalline structure of materials. forcetechnology.com When an X-ray beam interacts with a crystalline solid, it is scattered by the electrons of the atoms, producing a unique diffraction pattern. forcetechnology.commpg.de This pattern serves as a fingerprint for the crystalline phase, allowing for identification by comparison with international databases. forcetechnology.com The analysis of diffraction data through methods like Rietveld refinement can yield precise information about the unit cell parameters, space group, and atomic coordinates within the crystal lattice. researchgate.net

In the study of vanadates, XRD is crucial for identifying the specific phase and its crystal structure. For example, the crystal structure of lanthanum orthovanadate (LaVO₄) was refined using powder XRD data, confirming its monoclinic structure with space group P2₁/n. researchgate.net Similarly, XRD analysis identified a monoclinic phase of HNaV₆O₁₆·4H₂O in a vanadate thin film. researchgate.net The synthesis of a new sodium vanadate complex, (Na₆F(H₂O)₁₈)[(VO₄)₂]·2H₃O·2HF, was characterized by single-crystal XRD, which revealed a cubic crystal system with the space group Fd-3c. rsu.ac.th This level of structural detail is fundamental to understanding the material's properties.

Table 1: Crystallographic Data for Selected Vanadate Compounds Determined by XRD

| Compound | Crystal System | Space Group | Lattice Parameters | Reference |

|---|---|---|---|---|

| LaVO₄ | Monoclinic | P2₁/n | a=7.0434 Å, b=7.2801 Å, c=6.7224 Å, β=104.864° | researchgate.net |

| (Na₆F(H₂O)₁₈)[(VO₄)₂]·2H₃O·2HF | Cubic | Fd-3c | a = 28.4026 Å | rsu.ac.th |

This interactive table summarizes key crystallographic parameters obtained from XRD studies on various vanadate and related oxide compounds.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. ksu.edu.saedinst.com These techniques are complementary; IR spectroscopy measures the absorption of light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. edinst.com Together, they provide a comprehensive fingerprint of the functional groups and bonding within a compound.

For complex polyoxovanadates, these techniques are highly effective for structural analysis. The vibrational modes are sensitive to the coordination of the vanadium atoms (e.g., VO₄, VO₅, VO₆) and the degree of polymerization. Studies on vanadate minerals such as pascoite, hummerite, and barnesite, which contain complex anions like decavanadate (B1236424) ((V₁₀O₂₈)⁶⁻) or pentavanadate ((V₅O₁₄)³⁻), have allowed for detailed band assignments. qut.edu.aunih.govresearchgate.net For instance, Raman bands in the high-wavenumber region (around 900-1010 cm⁻¹) are typically assigned to the symmetric stretching modes of terminal V=O bonds, which are sensitive to the specific VO₆ units present. qut.edu.aunih.govresearchgate.net Antisymmetric stretching modes are observed in both IR and Raman spectra, often in the 775-875 cm⁻¹ range. qut.edu.auresearchgate.net Bending modes of the vanadate structures are found at lower wavenumbers. qut.edu.aunih.govresearchgate.net

Table 2: Selected Vibrational Band Assignments for Polyoxovanadate Minerals

| Mineral (Anion) | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| Pascoite ((V₁₀O₂₈)⁶⁻) | Raman | 991, 965, 958, 905 | ν₁(V=O) symmetric stretching from four distinct VO₆ sites | qut.edu.aunih.govresearchgate.net |

| Hummerite ((V₅O₁₄)³⁻ based) | Raman | 999, 962 | ν₁(V=O) symmetric stretching | qut.edu.aunih.govresearchgate.net |

| Barnesite ((V₅O₁₄)³⁻ based) | Raman | 1010 | ν₁(V=O) symmetric stretching | qut.edu.aunih.govresearchgate.net |

| Metarossite ((V₆O₁₆)²⁻ based) | Raman | 953 | ν₁(V=O) symmetric stretching | nih.govresearchgate.net |

| Various Polyvanadates | IR | 837-860, 803-833 | ν₃ antisymmetric stretching | qut.edu.aunih.govresearchgate.net |

| Various Polyvanadates | Raman | 530-620 | ν₄ bending modes | nih.govresearchgate.net |

This interactive table presents characteristic vibrational frequencies and their assignments for different polyoxovanadate structures as determined by IR and Raman spectroscopy.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. utexas.edu Most this compound and other polyoxovanadate structures are composed of vanadium in its +5 oxidation state (V⁵⁺), which has a d⁰ electron configuration and is therefore EPR silent. However, EPR is extremely valuable for studying defects, reduced species, or mixed-valence states where vanadium exists as V⁴⁺ (a d¹ ion), which is paramagnetic. utexas.edursc.org

The EPR spectrum of a V⁴⁺ center, often present as the vanadyl ion (VO²⁺), is highly characteristic and provides detailed information about the coordination environment and oxidation state. utexas.edu The spectrum's features are described by g-values and hyperfine coupling constants, which are sensitive to the local symmetry of the vanadium site. utexas.edu In studies of supported vanadium oxides, EPR has been used to identify and characterize various paramagnetic centers, including magnetically isolated V⁴⁺ ions and subsurface V⁴⁺ centers. rsc.org Research on V(IV)/V(V) electrolytes for redox flow batteries uses EPR to monitor the concentration of the V⁴⁺ species (VO²⁺) at different states of charge. researchgate.net Therefore, EPR is a powerful tool for detecting and characterizing paramagnetic V⁴⁺ centers within a diamagnetic this compound matrix, providing insights into redox processes and structural imperfections. dtic.mil

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and electronic structure of an absorbing atom. nih.govnih.gov It can be applied to crystalline and amorphous materials, as well as solutions, making it highly versatile. nih.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

The XANES region, particularly the pre-edge and absorption edge features, is highly sensitive to the oxidation state and coordination geometry of the vanadium atom. nih.govmdpi.com The energy of the absorption edge increases with the oxidation state. nih.gov For vanadium compounds, the oxidation state is often estimated by comparing the edge position to that of standards like V₂O₃ (V³⁺), VO₂ (V⁴⁺), and V₂O₅ (V⁵⁺). mdpi.com The intensity and shape of the pre-edge peak are indicative of the coordination geometry (e.g., tetrahedral vs. octahedral), as they relate to the degree of p-d orbital mixing. mdpi.com

The EXAFS region contains oscillations that result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS can yield precise information about the type, number, and distances of atoms in the local coordination shells around the central vanadium atom. mdpi.com This makes XAS a powerful tool for determining the average oxidation state and obtaining a detailed picture of the local coordination environment (bond lengths, coordination numbers) in this compound systems. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. wikipedia.orgbyjus.com For vanadium chemistry, ⁵¹V NMR is particularly informative due to the ⁵¹V nucleus's high natural abundance and sensitivity. researchgate.netnih.gov It is an essential tool for studying the complex equilibria of vanadate ions in aqueous solutions, which can coexist as various monomeric and polymeric species depending on factors like pH, concentration, and temperature. researchgate.net

⁵¹V NMR spectra provide distinct signals for different vanadate species, allowing for their identification and quantification. researchgate.netnih.gov For example, studies on the vanadium(V)-tartrate system used ⁵¹V NMR to identify numerous complexes in solution at different pH values, including mononuclear, dinuclear, and trinuclear species, with chemical shifts appearing in distinct regions of the spectrum. researchgate.net In aqueous solutions, signals corresponding to the decavanadate ion and the simple aquated vanadyl cation (VO₂⁺) can be observed at low pH. researchgate.net The interaction of vanadate with other molecules, such as carbasilatranes, has been shown to form five-coordinated chelate vanadium(V) complexes, which are identifiable by their unique ⁵¹V NMR signals. nih.gov This makes ⁵¹V NMR an unparalleled method for mapping the speciation of trivanadates and other polyoxovanadates in solution. nih.gov

Table 3: Reported ⁵¹V NMR Chemical Shifts for Various Vanadium(V) Species

| Vanadium Species/System | pH | Chemical Shift (ppm) | Remarks | Reference |

|---|---|---|---|---|

| Vanadate-Tartrate System | 2.3-2.5 | ~ -515 | Major complex | researchgate.net |

| Vanadate-Tartrate System | 2.3-2.5 | ~ -539 | Minor complex (overlaps with VO₂⁺) | researchgate.net |

| Vanadate-Tartrate System | 6.5-10 | -495.7 | New complex formed at higher pH | researchgate.net |

This interactive table shows examples of ⁵¹V NMR chemical shifts used to identify different vanadate complexes in solution.

Microscopic and Morphological Characterization of this compound Materials

While spectroscopic methods probe the atomic and molecular structure, microscopic techniques are essential for understanding the morphology, size, and texture of this compound materials at the micro- and nanoscale. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visual information about the material's physical form.

Field-Emission Scanning Electron Microscopy (FESEM) is used to characterize the surface morphology of materials. researchgate.net In the study of sodium vanadate nanomaterials, FESEM was employed to observe the shapes and sizes of the synthesized products. researchgate.net The morphology of materials can significantly impact their properties and applications. For example, the fabrication of flexible electrodes from nitrogen-doped VO₂ involved characterizing the structure to confirm the conformal coating and nanostructuring, which are critical for electrochemical performance. rsc.org These techniques can reveal whether a this compound material consists of well-defined crystals, nanofibers, nanoplates, or amorphous aggregates, providing a crucial link between synthesis conditions and the final material architecture. researchgate.netacs.org

Scanning Electron Microscopy (SEM) for Surface Morphology of Trivanadates

Scanning Electron Microscopy (SEM) is a critical technique for investigating the surface topography and morphology of this compound materials. azooptics.commdpi.com This method provides high-resolution images that reveal the size, shape, and texture of the crystals and particles.

Detailed research findings from SEM studies have characterized the diverse morphologies of various this compound compounds. For instance, hydrothermally synthesized single crystals of thallium this compound (TlV₃O₈) and rubidium this compound (RbV₃O₈) exhibit a distinct platelike habit, which is a reflection of their underlying layered crystal structure. nih.gov SEM imaging confirms this layered morphology for both compounds. nih.gov In the realm of nanomaterials, SEM analysis has been used to characterize the structure of vanadate-based coordination polymers, such as the nanoparticles of a decavanadate compound which were studied using Field-Emission SEM (FE-SEM). researchgate.net Furthermore, SEM has been employed to study the surface of vanadate luminophors and vanadate-substituted hydroxyapatite (B223615), providing crucial information on their particulate nature. nih.govresearchgate.net

Table 1: SEM-Observed Morphologies of Select this compound Systems

| Compound/System | Observed Morphology | Source(s) |

|---|---|---|

| Thallium this compound (TlV₃O₈) | Platelike habit, layered morphology | nih.gov |

| Rubidium this compound (RbV₃O₈) | Layered morphology, platelike crystals | nih.gov |

| Decavanadate Coordination Polymer | Nanoparticles | researchgate.net |

| Vanadate Luminophors | Particulate, composite structures | researchgate.net |

| Vanadate-substituted Hydroxyapatite | Nanoparticles | nih.gov |

Transmission Electron Microscopy (TEM) for Nanoscale Structural Analysis of Trivanadates

Transmission Electron Microscopy (TEM) offers deeper insight into the nanoscale structural features of trivanadates, complementing the surface information provided by SEM. TEM can reveal details about the internal structure, crystallinity, and particle size distribution at a much higher resolution.

High-Resolution TEM (HRTEM) has been instrumental in examining the nanostructure of europium-doped hydroxyapatite nanoparticles substituted with vanadate groups. nih.gov These investigations provide a direct view of the material's crystalline nature at the nanoscale. Similarly, TEM studies on vanadate luminophors have helped to visualize their nanoscale morphology. researchgate.net For a decavanadate-based coordination polymer, TEM analysis not only confirmed its nanoparticle morphology but also provided selected area electron diffraction (SAED) patterns, which give information about the crystalline structure of the nanoparticles. researchgate.net

Table 2: Nanoscale Structural Features of Trivanadates Observed by TEM

| Compound/System | Nanoscale Feature(s) | Analytical Detail | Source(s) |

|---|---|---|---|

| Vanadate-substituted Hydroxyapatite | Nanoparticles, nanostructure | HRTEM used for investigation | nih.gov |

| Vanadate Luminophors | Nanoscale morphology | TEM imaging | researchgate.net |

| Decavanadate Coordination Polymer | Nanoparticles (0.2 µm scale) | TEM imaging and SAED pattern | researchgate.net |

| Cobalt(II) Ferrocyanide Nanoparticles | Nanoparticles | TEM imaging at various magnifications | acs.org |

Crystallographic Investigations of this compound Complexes

Single-Crystal X-ray Diffraction of this compound Coordination Polymers

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the exact structure of crystalline materials, including this compound coordination polymers. rsc.orgmdpi.com This technique allows for the unambiguous determination of the atomic connectivity and the supramolecular architecture.

The application of SCXRD has been crucial in understanding the structures of various this compound systems. For example, the crystal structures of TlV₃O₈ and RbV₃O₈, grown via hydrothermal synthesis, were determined using SCXRD, revealing that the Tl⁺ and Rb⁺ ions are intercalated between (V₃O₈)ⁿ⁻ layers. nih.gov SCXRD has also been used to characterize complex decavanadate clusters, such as a hydrothermally synthesized phase, tetrarubidium hexaaquasodium hydrogen decavanadate tetrahydrate, where monoprotonated decavanadate cages are linked into chains by hydrogen bonds. researchgate.net The synthesis and structural characterization of decavanadate-based discrete compounds and coordination polymers have also been accomplished, with SCXRD confirming their intricate structures. researchgate.net

Table 3: Crystallographic Data for Select this compound Coordination Polymers from SCXRD

| Compound | Crystal System | Space Group | Key Structural Feature | Source(s) |

|---|---|---|---|---|

| TlV₃O₈ | Monoclinic | C2/m | Layered structure with intercalated Tl⁺ ions | nih.gov |

| RbV₃O₈ | Monoclinic | C2/m | Layered structure with intercalated Rb⁺ ions | nih.gov |

| Rb₄[Na(H₂O)₆][HV₁₀O₂₈]·4H₂O | Triclinic | P-1 | 1D chains of monoprotonated decavanadate cages | researchgate.net |

| [Na(H₂O)₅]₂[H₄V₁₀O₂₈]·4H₂O | Triclinic | P-1 | Discrete decavanadate cluster system | researchgate.net |

Analysis of Coordination Polyhedra in this compound Structures (e.g., VO₆ Octahedra, Trigonal Bipyramidal)

The local coordination environment around the vanadium atom, described by coordination polyhedra, is fundamental to the structural chemistry of trivanadates. Vanadium can adopt several coordination geometries, which significantly influence the properties of the resulting compound. researchgate.netwikipedia.org

The most common coordination polyhedra for vanadium include tetrahedral (VO₄), square pyramidal (VO₅), trigonal bipyramidal (VO₅), and octahedral (VO₆). researchgate.netwikipedia.orglibretexts.org The specific geometry is often related to the oxidation state of the vanadium atom. researchgate.net In many polyoxovanadates, vanadium is found in octahedral coordination. For example, in the decavanadate anion (V₁₀O₂₈⁶⁻), the structure is composed of ten edge-sharing VO₆ octahedra. researchgate.net Similarly, the structure of V₆O₁₃ contains VO₆ octahedra. researchgate.net The trigonal bipyramidal geometry is also observed, often as a transition state mimic in biological systems or in five-coordinate complexes. researchgate.netcsbsju.edu The rich variety of these polyhedra allows for the formation of the diverse and complex frameworks seen in this compound chemistry. researchgate.net

Table 4: Common Coordination Polyhedra in Vanadate Structures

| Coordination Polyhedron | Coordination Number | Typical Vanadium Oxidation State(s) | Example Compound/Ion | Source(s) |

|---|---|---|---|---|

| Tetrahedral | 4 | +5 | Orthovanadate (VO₄³⁻) | researchgate.netwikipedia.org |

| Trigonal Bipyramidal | 5 | +5, +4 | Phosphatase inhibitor complexes | researchgate.netresearchgate.net |

| Square Pyramidal | 5 | +4 | Oxovanadium (Vanadyl, VO²⁺) complexes | researchgate.netlibretexts.org |

| Octahedral | 6 | +5, +4, +3 | Decavanadate (V₁₀O₂₈⁶⁻), V₆O₁₃, Ba₂V₃O₉ | researchgate.netresearchgate.netresearchgate.netresearchgate.net |

Influence of Doping and Substitution on this compound Crystal Structure

Research has shown that doping and substitution have measurable effects on this compound crystal structures. In layered iron vanadate (FeV₃-ₓMₓO₉·2.6H₂O), doping with transition metals like Co²⁺, Mn²⁺, Ni²⁺, and Zn²⁺ causes a shift in X-ray diffraction peaks to lower angles. mdpi.com This indicates an increase in the d-spacing, attributed to the larger ionic radii of the dopant ions compared to V⁴⁺. mdpi.com Similarly, the substitution of Mg²⁺ for V³⁺ in NASICON-type Na₃₊yV₂-yMgᵧ(PO₄)₃ cathodes leads to distinct changes in the lattice parameters; the c-parameter decreases while the a-parameter increases with higher Mg content. escholarship.org Another example is the substitution of phosphate (B84403) groups with vanadate groups in hydroxyapatite, where a higher degree of substitution promotes the formation of a calcium pyrovanadate (Ca₂V₂O₇) crystal structure. nih.gov The comparison between TlV₃O₈ and RbV₃O₈ also highlights structural influence, where the stereochemically active lone pair on Tl⁺ induces anisotropic structural distortions not seen with Rb⁺. nih.gov

Table 5: Effects of Doping and Substitution on this compound Crystal Structures

| Host Compound | Dopant/Substituent (M) | Effect on Crystal Structure | Source(s) |

|---|---|---|---|

| FeV₃O₉·2.6H₂O | Co²⁺, Mn²⁺, Ni²⁺, Zn²⁺ | Increased d-spacing due to larger ionic radii of dopants. | mdpi.com |

| Na₃V₂(PO₄)₃ | Mg²⁺ | Decrease in c lattice parameter, increase in a lattice parameter. | escholarship.org |

| Hydroxyapatite | VO₄³⁻ (for PO₄³⁻) | Promotes formation of Ca₂V₂O₇ crystal phase at high substitution levels. | nih.gov |

| V₃O₈ framework | Tl⁺ (vs. Rb⁺) | Anisotropic structural distortions due to Tl⁺ 6s² lone pair. | nih.gov |

| Hydrotalcite | V³⁺ (for Al³⁺) | Increase in the a lattice parameter upon complete substitution. | preprints.org |

Theoretical and Computational Investigations of Trivanadate

Molecular Mechanics and Dynamics Simulations of Trivanadate Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. unram.ac.id The approach models a system of classical particles whose dynamics are governed by Newton's equations of motion. researchwithnj.com To run a simulation, one needs an initial set of positions, velocities, and a force field—a collection of parameters that defines the potential energy of the system. By numerically integrating the equations of motion over short time steps (e.g., femtoseconds), MD simulations generate a trajectory that describes how the positions and velocities of particles evolve. unram.ac.id This allows researchers to analyze the interactions of complex molecules, such as polyoxometalates, with their environment, like a solvent. acs.org

MD simulations have been effectively used to study the behavior of polyoxometalates (POMs), a class of compounds that includes trivanadates, in aqueous solutions. For instance, simulations of the α-PW₁₂O₄₀³⁻ Keggin anion in water have shown that the terminal oxygen atoms of the cluster are the most effectively solvated. acs.org While these terminal positions form more hydrogen bonds with water molecules, the contacts with the bridging oxygen atoms, which are in more internal positions, have a longer lifetime, likely due to their higher atomic charge. acs.org

Furthermore, computational studies combining synthetic, analytical, and simulation techniques have explored the transformations between different structural archetypes of polyoxovanadates (POVs). nih.gov Research has shown that low-nuclearity POVs can transform in situ into higher-nuclearity clusters, challenging the common observation that large clusters typically fragment into smaller pieces in solution. nih.gov This suggests a model of continuous evolution between different POV assemblies, which is a significant step toward the rational design of these complex structures. nih.gov

Quantum Mechanical Studies of this compound Electronic Structure

Quantum mechanics (QM) provides a fundamental description of the electronic structure of atoms and molecules. Unlike classical molecular mechanics, QM methods solve the electronic Schrödinger equation to determine the energy and wavefunction of a system. github.io This allows for the accurate prediction of a wide range of chemical properties. github.io

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems. researchgate.net Its popularity stems from a favorable balance between computational cost and accuracy. researchgate.net DFT maps the complex system of interacting electrons onto a simpler, fictitious system of non-interacting electrons moving in an effective potential. researchgate.net A central part of DFT is the exchange-correlation functional, which approximates the complex many-body interactions. researchgate.net

Geometry optimization using DFT involves systematically moving the atoms of a molecule to find the most stable structure, which corresponds to the lowest possible ground-state energy. researchgate.net This process is crucial for accurately predicting molecular structures and properties. researchgate.net

DFT calculations have been extensively applied to various vanadate (B1173111) materials to study their geometric and electronic properties. rsc.org For example, a theoretical study of six different vanadium oxides, including Sr₂V₂O₇ and Mg₃V₂O₈, compared the performance of different DFT functionals. rsc.org The results showed that while the PBE and PBE+U functionals provide reliable geometries, the HSE06 hybrid functional yields the most accurate geometrical parameters compared to experimental data. rsc.org However, for calculating electronic band gaps, the PBE functional gives reasonable estimates, and adding a Hubbard-like correction (PBE+U) leads to values in very good agreement with experiments. rsc.org Conversely, the HSE06 functional was found to significantly overestimate the band gaps for these specific vanadium oxides. rsc.org

| Functional | Geometrical Parameters | Band Gap Estimation |

| PBE | Reliable | Reasonable |

| PBE+U | Reliable | Very good agreement with experimental data |

| HSE06 | Most accurate | Dramatic overestimation |

| A comparison of different DFT functionals for calculating properties of vanadate materials. rsc.org |

Ab initio—Latin for "from the beginning" or "from first principles"—refers to quantum chemistry methods that rely solely on physical constants, the positions of nuclei, and the number of electrons as input, without using empirical parameters. oaepublish.com These methods aim to solve the electronic Schrödinger equation to predict chemical properties like electron densities, energies, and molecular structures. oaepublish.com The simplest ab initio method is the Hartree-Fock (HF) approach, with more sophisticated methods developed to better account for electron correlation. researchgate.net

Ab initio calculations have been performed to investigate the electronic and structural properties of small vanadium clusters (Vₙ, Vₙ⁻, and Vₙ⁺) for sizes up to n=8. nih.gov Using a real-space pseudopotential method within the local spin density approximation, researchers determined the lowest energy structure for each cluster size and charge state. nih.gov The results for photoelectron spectra, ionization potentials, and electron affinities showed good agreement with experimental measurements. nih.gov

In another study, ab initio electronic structure calculations based on the generalized gradient approximation (GGA) were carried out on hollandite vanadate K₂V₈O₁₆. researchgate.net The calculations revealed that the electronic system is not purely one-dimensional and that coupling between the vanadium-oxide double chains is significant. researchgate.net The comparison with experimental data suggested the importance of electron correlations in this material. researchgate.net

Computational Modeling of this compound Interactions in Complex Environments

To understand the function of molecules in realistic settings, such as in solution or biological systems, computational models must account for the complex environment. github.io Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a powerful approach for this purpose. nih.gov In QM/MM simulations, the most chemically active part of the system (e.g., the this compound ion and its immediate binding partners) is treated with computationally expensive QM methods, while the larger surrounding environment (e.g., the rest of a protein or solvent molecules) is described by more efficient MM force fields. nih.govyoutube.com This framework makes calculations on large biomolecules feasible. nih.gov

QM/MM simulations have been used to gain insight into the interaction between vanadium complexes and proteins. acs.org These methods can help validate structural data and provide energetic details about binding. acs.org For example, a theoretical framework combining QM and MM methods was proposed to compute the effect of lysine (B10760008) methylation on protein-protein binding free energies. nih.gov This approach directly calculates contributions from local effects like induction and polarizability from the self-consistent electron densities of the QM region, while efficiently determining hydration effects using a classical mean-field method for the MM region. nih.gov Such methodologies are crucial for understanding how modifications to a protein can regulate its binding affinity, a principle that can be extended to study how a this compound species might interact with a protein active site. nih.gov

Simulation of Spectroscopic Parameters for this compound Analogs

Computational methods can effectively simulate various spectroscopic quantities, providing a powerful complement to experimental studies. github.io DFT calculations, in particular, are widely used to predict vibrational spectra (Infrared and Raman). researchgate.net By calculating the harmonic vibrational frequencies at an optimized geometry, researchers can obtain a precise understanding of the normal modes of vibration. researchgate.net This allows for a detailed assignment of the bands observed in experimental spectra. researchgate.net

A structural and vibrational study of vanadyl nitrate (B79036), VO(NO₃)₃, utilized DFT calculations to analyze its IR and Raman spectra. researchgate.net The structures were optimized using the B3LYP functional with different basis sets, and the calculated harmonic vibrational frequencies were found to be consistent with experimental data from gas and liquid phases. researchgate.net These calculations provided a total assignment of the observed spectral bands and offered insights into the nature of the V–O bonds. researchgate.net Similar comprehensive DFT studies have established methodologies for calculating the vibrational spectra of other materials like carbonates, showing how spectral features depend on factors like cation mass and radius, a predictive approach that is also applicable to vanadates. mdpi.com

Advanced Computational Methods in Materials Science for this compound Design

The rational design of new materials with specific properties is a major goal in materials science. nih.gov However, the vastness of the chemical design space makes traditional trial-and-error approaches intractable. nih.gov Advanced computational methods, including machine learning (ML) and genetic algorithms (GAs), are emerging as powerful tools to accelerate materials discovery. oaepublish.comd-nb.info

Genetic algorithms are optimization methods inspired by Darwinian evolution. d-nb.info A "population" of candidate material structures evolves through operations like crossover and mutation, with a "fitness function" (e.g., calculated stability or a desired property) guiding the selection of the best candidates for the next generation. github.ioresearchgate.net

Machine learning models can be trained on existing data from experiments or high-throughput computations to predict material properties much faster than direct quantum mechanical calculations. mdpi.comnickeffect.eu These ML models can act as surrogate fitness functions within a GA, dramatically speeding up the search for optimal materials. d-nb.info This combined ML-accelerated GA (MLaGA) approach has been shown to reduce the number of required energy calculations by up to 50-fold compared to a traditional GA. d-nb.info Such methods can be used to search for stable nanoalloys, and similar strategies could be applied to design novel this compound-based materials, catalysts, or nanoparticles with tailored properties. d-nb.info Software packages are now being developed that implement these ML@GA methods for the automated structural determination of molecules, clusters, and materials on surfaces. nih.gov

Trivanadate in Catalysis: Mechanisms and Applications

Heterogeneous Catalysis Involving Trivanadate-Based Materials

Heterogeneous catalysis, where the catalyst's phase differs from that of the reactants, is a cornerstone of modern chemical manufacturing. miragenews.com this compound-based materials have emerged as robust solid catalysts, particularly in reactions requiring controlled redox processes. Their catalytic activity stems from the versatile oxidation states of vanadium and the specific coordination environments within the this compound structure.

Selective Oxidation Reactions Mediated by this compound Catalysts

Vanadium-based catalysts are renowned for their ability to facilitate selective oxidation, a critical process for converting hydrocarbons into valuable chemicals. cityu.edu.hk this compound compounds, in particular, have demonstrated high efficacy and selectivity in these transformations.

A notable application is the aerobic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key biomass-derived platform molecule, into 2,5-diformylfuran (DFF), a valuable chemical intermediate. Research has shown that catalysts prepared using ammonium (B1175870) this compound (NH₄·V₃O₈) as a precursor exhibit excellent performance. For instance, a catalyst synthesized from NH₄·V₃O₈ and FeCl₂·4H₂O achieved a 95.5% conversion of HMF with an 82.9% selectivity towards DFF in just six hours at 140°C. acs.org This highlights the potential of this compound-based systems in biorefinery applications. Similarly, ammonium this compound(V)/nitrogen-doped carbon composites have been developed for the selective oxidation of HMF. nih.gov The general catalytic utility of potassium vanadate (B1173111) as an oxidizing agent in various organic syntheses has also been recognized. nih.gov

The effectiveness of these catalysts is often linked to the Mars-van Krevelen mechanism, where the vanadate lattice provides oxygen for the oxidation of the substrate, followed by its re-oxidation by a gaseous oxidant. acs.org

Table 1: Performance of this compound-Based Catalysts in Selective Oxidation

| Catalyst Precursor | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |

|---|

Selective Catalytic Reduction (SCR) of Nitrogen Oxides with this compound Components

The selective catalytic reduction (SCR) of nitrogen oxides (NOx) using ammonia (B1221849) (NH₃) as a reductant is the most effective technology for abating NOx emissions from stationary and mobile sources. mdpi.comrsc.org Commercial SCR catalysts are typically composed of vanadium oxide (V₂O₅) and tungsten oxide (WO₃) supported on titanium dioxide (TiO₂). mdpi.com

Photocatalytic Applications of this compound Composites

Photocatalysis offers a green and sustainable approach to environmental remediation and energy production by using light to drive chemical reactions. mdpi.commdpi.commdpi.com this compound composites have shown significant promise as effective photocatalysts, primarily due to their ability to absorb visible light. mdpi.com

A prime example is the development of a 2D/2D heterojunction photocatalyst composed of layered titanium dioxide (TiO₂) and ammonium this compound ((NH₄)₂V₃O₈). mdpi.com This composite material demonstrated exceptional efficiency in the degradation of methylene (B1212753) blue, a model organic pollutant. Under sunlight irradiation, the TiO₂/(NH₄)₂V₃O₈ heterojunction at an optimal ratio achieved 100% removal of the dye, a significant improvement over the 54% and 8% degradation shown by TiO₂ and (NH₄)₂V₃O₈ individually. mdpi.com The enhanced activity is due to the formation of a heterojunction that promotes the separation of photogenerated electrons and holes, thereby increasing the quantum efficiency of the process. mdpi.com Other vanadate composites, such as those involving Zn₃V₂O₈, have also been investigated for the photodegradation of organic pollutants. researchgate.net

Table 2: Performance of this compound Composites in Photocatalysis

| Catalyst | Pollutant | Light Source | Degradation Efficiency (%) | Reference |

|---|

Elucidation of Catalytic Mechanisms on this compound Surfaces

Understanding the fundamental reaction mechanisms at the molecular level is crucial for the rational design of more efficient catalysts. researchgate.net For this compound-based materials, the catalytic cycle is intricately linked to the reaction pathways of adsorbates and the dynamic nature of the vanadium active sites.

Reaction Pathways and Intermediate Formation in this compound-Catalyzed Reactions

The reaction pathways on this compound surfaces are dictated by the nature of the catalytic process.

In Selective Oxidation: The oxidation of alcohols like HMF on vanadate catalysts is widely described by the Mars-van Krevelen mechanism . cityu.edu.hkacs.orgnumberanalytics.comnumberanalytics.com This pathway involves two key steps: first, the reactant molecule is oxidized by lattice oxygen from the catalyst surface, leading to the reduction of the vanadium centers (V⁵⁺ → V⁴⁺). Second, the reduced catalyst is re-oxidized by a gaseous oxidant, such as O₂, regenerating the active sites for the next catalytic cycle. acs.orgresearchgate.net

In Selective Catalytic Reduction (SCR): The SCR reaction mechanism on polymeric vanadate surfaces generally follows a path involving the adsorption of reactants. NH₃ adsorbs onto Brønsted acid sites (V-OH), forming NH₄⁺ ions or coordinated NH₃. acs.org These adsorbed ammonia species then react with NOx from the gas phase (an Eley-Rideal mechanism) or with co-adsorbed NOx species (a Langmuir-Hinshelwood mechanism) to produce dinitrogen (N₂) and water (H₂O). The polymeric nature of the this compound-like sites facilitates the necessary electron transfer for the redox cycle. nih.gov

In Photocatalysis: For this compound composites like TiO₂/(NH₄)₂V₃O₈, the mechanism is initiated by light absorption. The this compound component, acting as a sensitizer, absorbs visible light to generate electron-hole pairs. mdpi.com Due to the well-aligned band structure of the heterojunction, the excited electrons are efficiently transferred to the conduction band of TiO₂ while the holes remain on the this compound. This charge separation is critical to prevent recombination. The separated electrons and holes then react with surface-adsorbed O₂ and H₂O to form highly reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂•−) and hydroxyl radicals (•OH), which are responsible for the degradation of pollutants. mdpi.commdpi.com

Role of Vanadium Oxidation States and Active Sites in this compound Catalysis

The catalytic functionality of trivanadates is fundamentally governed by the properties of the vanadium centers that constitute the active sites.

Vanadium Oxidation States: The ability of vanadium to cycle between different oxidation states, primarily V⁵⁺ and V⁴⁺, is the cornerstone of its catalytic activity. In SCR, the reducibility of V⁵⁺ species is a key factor determining the catalyst's performance, and this property is enhanced in polymeric vanadate structures. nih.gov Operando spectroscopy has confirmed that during the SCR reaction on V₂O₅-WO₃/TiO₂ catalysts, the vanadia species are predominantly in the V⁴⁺ state, indicating that the reoxidation of the catalyst is the rate-limiting step. nih.gov Similarly, in the Mars-van Krevelen oxidation mechanism, the V⁵⁺/V⁴⁺ redox couple facilitates the transfer of lattice oxygen to the substrate. cityu.edu.hkacs.org In photocatalytic (NH₄)₂V₃O₈, electron paramagnetic resonance (EPR) studies have identified the presence of V⁴⁺ (as VO²⁺) in axially distorted octahedral sites, which play a role in the electronic transitions necessary for photocatalysis. mdpi.com

Active Sites: In this compound-like polymeric structures, the active sites are more complex than isolated metal centers. For SCR, the catalytically active sites are the polymeric vanadyl species themselves. nih.gov These structures provide a high density of both Brønsted acid sites (V-OH groups), which are crucial for adsorbing ammonia, and Lewis acid sites (coordinatively unsaturated V centers). nih.govacs.org The proximity and electronic coupling of vanadium centers within the polymer chain are thought to lower the activation energy of the redox cycle, boosting low-temperature activity. nih.govresearchgate.net For selective oxidation, the active sites are the vanadyl (V=O) oxygens and bridging V-O-V oxygens within the this compound lattice, which are transferred to the substrate during the reaction.

Catalyst Design Principles for Enhanced this compound Performance

The efficacy of this compound compounds in catalytic applications can be significantly augmented through strategic design principles. By modifying their intrinsic properties or their interaction with other materials, it is possible to tailor their catalytic activity for specific reactions. Key strategies include doping the this compound structure with other elements and forming composite materials that leverage synergistic effects. These approaches aim to enhance surface area, improve electronic properties, increase the number of active sites, and stabilize the catalyst for prolonged operational life.

Doping and Composite Formation for Tailored Catalytic Activity

Doping and the formation of composites are powerful techniques to refine the catalytic performance of trivanadates. Doping involves introducing foreign atoms into the crystal lattice of the this compound, which can alter its electronic structure and create more active catalytic sites. Composite formation, on the other hand, involves combining trivanadates with other materials, such as carbon-based substances, metal oxides, or zeolites, to create a hybrid catalyst with enhanced properties derived from each component. mdpi.comspringerprofessional.de

Doping with Metallic and Non-Metallic Elements:

The introduction of dopants into the this compound framework is a key strategy to modify its catalytic behavior. For instance, alkali metals like lithium, sodium, and potassium have been investigated as dopants in vanadia-based catalysts. acs.orgresearchgate.net The presence of these alkali dopants can influence the acidity and redox properties of the catalyst. acs.orgresearchgate.net Studies on vanadia/titania catalysts have shown that alkali doping can affect the adsorption energies of reactants and the electronic structure of the vanadium sites. acs.org Specifically, the interaction of neutral alkali metals with the oxygen sites in the vanadia structure can lead to an elongation of the vanadyl (V=O) bonds and an electron transfer to the vanadium atoms, which modifies the catalyst's reactivity. acs.org

Composite Formation with Carbonaceous Materials:

Creating composites of trivanadates with carbon-based materials is a widely explored avenue to enhance catalytic performance. Carbon materials, such as activated carbon, carbon nanotubes, and graphitic carbon nitride (g-C3N4), offer high surface area, excellent electrical conductivity, and chemical stability, making them ideal supports or co-catalysts. mdpi.comspringerprofessional.de

For example, ammonium this compound supported on nitrogen-doped carbon has demonstrated high catalytic activity in the selective oxidation of 5-hydroxymethylfurfural. researchgate.net Similarly, silver vanadate (AgVO3) has been combined with graphitic carbon nitride to form composites. researchgate.net In these composites, the g-C3N4 acts as a polymer photocatalyst that works in synergy with the silver vanadate to enhance its photocatalytic activity under visible light. researchgate.net The combination of these materials can lead to improved charge separation and transfer, which are crucial for efficient photocatalysis. researchgate.net

Composite Formation with Metal Oxides and Zeolites:

Combining trivanadates with other metal oxides or zeolites can yield catalysts with unique structural and acidic properties. Silver vanadate, for instance, has been used to create a composite with indium oxide (In2O3). This In2O3/Ag3VO4 composite showed enhanced photocatalytic degradation of methylene blue compared to the individual components, which was attributed to a smaller band gap and strong absorption in the solar spectrum. researchgate.net

Zeolites, with their well-defined porous structures and high surface areas, are excellent supports for this compound catalysts. mdpi.com Vanadium-modified hierarchical zeolites have been shown to be active and selective catalysts in oxidation reactions, such as the epoxidation of cyclohexene. nih.gov The hierarchical pore structure of these zeolites allows reactant molecules to better access the active vanadium sites, while the inherent acidity of the zeolite can influence the reaction pathways. nih.gov Composites of zeolites with TiO2 have also been explored to create adsorbent-photocatalyst materials, where the zeolite component enhances the adsorption of pollutants, thereby facilitating their degradation by the photocatalytically active component under UV light. uns.ac.id

The table below summarizes key research findings on the impact of doping and composite formation on the performance of this compound-based catalysts.

| This compound Compound | Dopant/Composite Material | Target Application | Key Research Finding |

| Ammonium this compound(V) | Nitrogen-doped Carbon | Selective oxidation of 5-hydroxymethylfurfural | The composite catalyst demonstrated high catalytic activity for the target reaction. researchgate.net |

| Silver Vanadate (Ag3VO4) | Indium Oxide (In2O3) | Photocatalytic degradation of Methylene Blue | The In2O3/Ag3VO4 composite exhibited higher degradation efficiency (85.5%) compared to pure Ag3VO4 (71%) and In2O3 (76.5%). researchgate.net |

| Silver Vanadate (AgVO3) | Graphitic Carbon Nitride (g-C3N4) | Visible light photocatalysis | The successful coupling of AgVO3 with g-C3N4 was confirmed, with the composite showing the characteristic diffraction peaks of both materials. researchgate.net |

| Vanadia (V2O5) | Alkali Metals (Li, Na, K) | General catalysis (methanol adsorption and hydrogenation) | Doping with alkali metals was found to decrease the adsorption energy of methanol (B129727) and make the hydrogenation process less exothermic. acs.org |

| Vanadium-modified Zeolite | Hierarchical FAU Zeolite | Epoxidation of cyclohexene | The hierarchical zeolite containing vanadium ions proved to be an active and selective catalyst for the epoxidation reaction. nih.gov |

Electrochemical Performance and Applications of Trivanadate Materials

Trivanadate as Electrode Materials for Energy Storage Devices

This compound compounds, characterized by their unique layered or tunneled structures, have emerged as highly promising electrode materials for various energy storage systems. Their crystalline frameworks are conducive to the intercalation and deintercalation of ions, a fundamental process for electrochemical energy storage. The ability of vanadium to exist in multiple oxidation states facilitates reversible redox reactions, which are essential for storing and releasing energy in batteries and supercapacitors. researchgate.netresearchgate.net

Cathode Materials for Lithium-Ion Batteries Incorporating this compound Structures

Lithium this compound (LiV₃O₈) is a notable cathode material for lithium-ion batteries (LIBs) due to its encouraging properties, such as a high theoretical specific capacity. researchgate.net The layered structure of LiV₃O₈ provides two-dimensional pathways for lithium ion diffusion, which is crucial for the charge-discharge process. researchgate.net However, challenges such as capacity fading and structural instability during cycling have been observed. researchgate.net

To address these limitations, research has focused on modifying the LiV₃O₈ structure, for instance, through hetero-ion doping. Doping with elements like silicon has been shown to enhance electrochemical performance significantly. Silicon-doped lithium this compound (LiSiₓV₃O₈) has demonstrated improved structural stability for lithium transfer and intercalation. researchgate.net Studies show that an optimized doping level, such as in LiSi₀.₀₅₀V₃O₈, can lead to superior characteristics. This specific composition retained a discharge capacity of 224.3 mAh·g⁻¹ after 150 cycles and 143.0 mAh·g⁻¹ after 300 cycles when cycled at a current density of 150 mA·g⁻¹. researchgate.net Other strategies to enhance performance include coating LiV₃O₈ nanoparticles with materials like Mg₂(PO₄)₃, which resulted in a high initial capacity of 323.93 mAh g⁻¹. researchgate.net

| Material | Initial Discharge Capacity (mAh·g⁻¹) | Capacity Retention | Cycling Conditions | Reference |

| LiSi₀.₀₅₀V₃O₈ | Not specified | 224.3 mAh·g⁻¹ after 150 cycles; 143.0 mAh·g⁻¹ after 300 cycles | 150 mA·g⁻¹ current density, 1.8–4.0 V voltage range | researchgate.net |

| Mg₂(PO₄)₃ coated LiV₃O₈ | 323.93 | Not specified | Not specified | researchgate.net |

| Nb-doped LiV₃O₈ | 401 | Not specified | 0.1C rate | researchgate.net |

Supercapacitor Applications of this compound Nanostructures and Thin Films

This compound nanostructures are excellent candidates for pseudocapacitor electrodes due to their high specific surface area, multiple oxidation states, and defined layered structures that shorten ion diffusion pathways. researchgate.net These properties provide abundant electroactive sites for Faradaic reactions, leading to high specific capacitance.

Various metal trivanadates have been investigated for supercapacitor applications. For example, cobalt this compound (Co₃V₂O₈) nanostructures have demonstrated a specific capacitance of approximately 790 F/g at a current density of 1 A/g, with 90.1% capacitance retention after 10,000 cycles. researchgate.net Similarly, copper this compound (Cu₃V₂O₈) nanorods delivered a specific capacitance of 430 Fg⁻¹ and showed 94.7% capacitance retention after 5000 cycles. researchgate.net Sodium this compound (NaV₆O₁₅) nanorods, synthesized from recycled fly ash, achieved a specific capacitance of 410 F/g at 1 A/g and an energy density of 65.9 Wh/kg. ekb.egekb.eg

Asymmetric supercapacitors (ASCs) have been fabricated to leverage the high performance of this compound materials. An ASC using a Ni₃V₂O₈@CNT composite as the positive electrode achieved a high energy density of 45.5 Wh kg⁻¹ and maintained 89% capacitance after 10,000 cycles. researchgate.net Another ASC based on a Co₃V₂O₈/RGO composite delivered an energy density of 28.36 Whkg⁻¹ with excellent cycling stability. researchgate.net

| This compound Material | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability | Reference |

| Co₃V₂O₈ | 790 | 1 | 90.1% retention after 10,000 cycles | researchgate.net |

| Cu₃V₂O₈ | 430 | 0.4 (mAcm⁻²) | 94.7% retention after 5000 cycles (at 4 A/g) | researchgate.net |

| NaV₆O₁₅ Nanorods | 410 | 1 | 94% retention after 10,000 cycles | ekb.eg |

| Ni₃V₂O₈@CNTs | 1054 | 1 | 89% retention after 10,000 cycles | researchgate.net |

| V-doped Li₄Ti₅O₁₂ | 442 | 1 | 90% retention after 2000 cycles (at 5 A/g) | mdpi.com |

Mechanisms of Ion Insertion/Extraction in this compound-Based Electrodes

The electrochemical performance of this compound electrodes is fundamentally governed by the mechanism of ion insertion and extraction into their host structures. Trivanadates like LiV₃O₈ possess open-layered crystal structures that can effectively accommodate guest ions such as Li⁺. researchgate.net The process involves the reversible intercalation (insertion) and de-intercalation (extraction) of ions into the interstitial spaces within the vanadate (B1173111) lattice, coupled with the simultaneous reduction and oxidation of the vanadium cations to maintain charge neutrality.

The insertion of lithium ions into the this compound structure is often not a simple single-phase reaction. For instance, in some fluoride-based trivanadates, the process is characterized by a phase separation mechanism, where a Li-poor phase and a Li-rich phase coexist and their proportions change as the reaction proceeds. rsc.org This insertion causes an anisotropic expansion of the crystal lattice. rsc.org The kinetics of this process are influenced by factors such as the interlayer spacing of the vanadate material; a wider interlayer distance generally facilitates faster ion diffusion and can lead to higher reversible capacity. acs.org

In supercapacitors, the charge storage mechanism is primarily pseudocapacitive, arising from fast and reversible Faradaic redox reactions occurring at or near the surface of the electrode material. researchgate.net The multiple oxidation states of vanadium (e.g., V³⁺, V⁴⁺, V⁵⁺) allow for these rapid surface redox transitions, contributing to the high specific capacitance observed in materials like Co₃V₂O₈ and NaV₆O₁₅. ekb.egacs.org The nanostructuring of these materials is critical as it maximizes the electrochemically active surface area, ensuring that a large number of vanadium sites are accessible to the electrolyte ions for these Faradaic reactions. researchgate.net

Electrochemical Sensing Applications of this compound Composites

The distinct electronic and catalytic properties of this compound compounds make them suitable for use in electrochemical sensors. When combined with other materials to form composites, their sensing capabilities can be further enhanced, leading to improved sensitivity, selectivity, and stability for detecting various analytes, including environmental pollutants. researchgate.net

Detection of Environmental Pollutants using this compound Sensors

This compound-based nanocomposites have been developed for the sensitive and selective electrochemical detection of environmental contaminants like antibiotics. researchgate.net The modification of electrodes with these materials leverages their catalytic activity and large surface area.

For example, a sensor using a samarium vanadate (SmVO₄)/halloysite nanotube (HNT) composite demonstrated promising results for the detection of the antibiotic furaltadone (B92408) (FLD). researchgate.net The composite, spray-coated onto an electrode, achieved a very low limit of detection of 0.009 μM over a wide linear working range. researchgate.net The enhanced performance is attributed to the synergistic effect between the catalytic stability of SmVO₄ and the high surface area and conductance of the HNTs. researchgate.net Similarly, a composite of gadolinium vanadate (GdVO₄) and graphene oxide (GO) showed superior selectivity and sensitivity for detecting the antibiotic sulfadiazine (B1682646) (SLZ), achieving a limit of detection of 3.1 nM. researchgate.net The synergistic effects between the components of such composites are crucial for amplifying the electrochemical signal and improving sensor performance. frontiersin.org

| Sensor Material | Target Pollutant | Limit of Detection (LOD) | Linear Range (μM) | Reference |

| SmVO₄/HNT Composite | Furaltadone (FLD) | 0.009 μM | 0.05–194.4 | researchgate.net |

| GdVO₄@GO Composite | Sulfadiazine (SLZ) | 3.1 nM | Not specified | researchgate.net |

Electrocatalytic Behavior of this compound-Modified Electrodes

The electrocatalytic activity of an electrode is its ability to accelerate the rate of an electrochemical reaction at its surface. This compound-modified electrodes exhibit enhanced electrocatalytic behavior due to the redox activity of the vanadium ions. researchgate.net This property is beneficial for both energy conversion systems and electrochemical sensors.

In the context of sensing, the electrocatalytic function of the this compound composite is key to its operation. For instance, in the detection of furaltadone or sulfadiazine, the this compound material catalyzes the oxidation or reduction of the target analyte at the electrode surface. researchgate.net This catalytic action lowers the overpotential required for the reaction and increases the peak current, which forms the basis of the detection signal. The modification of an electrode with a this compound composite creates a surface with a high density of active sites, excellent conductivity, and synergistic interactions between its components, all of which contribute to superior electrocatalytic performance. researchgate.netfrontiersin.org

The effectiveness of these modified electrodes is often evaluated using techniques like cyclic voltammetry, which can reveal the catalytic mechanism. For many electrocatalytic processes, the relationship between the peak current and the scan rate indicates whether the reaction is diffusion-controlled or surface-confined. scispace.com The enhanced catalytic activity of this compound-modified electrodes, often facilitated by their nanostructured morphology and the synergistic effects within a composite, makes them promising for a range of electrocatalytic applications. researchgate.netresearchgate.net

Design and Fabrication of this compound-Based Electrochemical Sensors

The exploration of this compound compounds in the field of electrochemical sensing is an emerging area of research, driven by their unique structural and electrochemical properties. While the application of trivanadates in battery technology has been more extensively studied, their potential for creating sensitive and selective electrochemical sensors is increasingly being recognized. The design and fabrication of these sensors involve carefully controlled synthesis of this compound nanomaterials and their integration into electrode platforms.

The fabrication of this compound-based electrochemical sensors typically begins with the synthesis of the this compound material itself. Various methods have been employed to produce this compound nanostructures with controlled morphology and size, which are critical factors influencing their electrochemical performance.

One common approach is the hydrothermal method . This technique involves the reaction of precursor materials in an aqueous solution at elevated temperatures and pressures. For instance, single-crystalline ammonium (B1175870) this compound (NH₄V₃O₈) with diverse morphologies such as shuttles, flowers, belts, and plates has been synthesized by the hydrothermal treatment of ammonium metavanadate (NH₄VO₃) with acetic acid. mdpi.com The morphology and size of the resulting crystals can be controlled by adjusting parameters like pH and the concentration of the vanadium precursor. mdpi.com Similarly, lithium this compound (LiV₃O₈) has been synthesized using a microwave sol-gel method, which offers a faster route to material preparation. nih.gov

Another significant fabrication step is the modification of the electrode surface with the synthesized this compound material. A common technique is drop-casting , where a suspension of the this compound nanomaterial is deposited onto the surface of a working electrode, such as a glassy carbon electrode (GCE), and then dried. To enhance the stability and conductivity of the sensor, the this compound material is often combined with other materials to form a composite. For example, erbium vanadate (ErVO₄) has been combined with graphitic carbon nitride (g-CN) to form a nanocomposite, which is then coated onto a GCE. mdpi.com The use of nanomaterials like reduced graphene oxide (rGO) in conjunction with trivanadates can also improve the electrical conductivity and surface area of the electrode, leading to enhanced sensor performance. nih.gov

The choice of the specific this compound compound also plays a crucial role in the sensor's design. Different cations within the this compound structure (e.g., Li⁺, K⁺, NH₄⁺) can influence the material's electrochemical behavior. For example, ammonium this compound is noted for its attractive electrochemical characteristics, including good rate capacity and low cost. mdpi.com The layered structure of compounds like potassium this compound (K₀.₅V₂O₅) allows for the intercalation of ions, a property that is not only beneficial for batteries but can also be exploited for sensing applications. researchgate.net

Research Findings on this compound and Related Vanadate-Based Sensors

While research specifically on this compound-based electrochemical sensors is still developing, studies on related vanadate compounds provide valuable insights into their potential. These findings highlight the importance of material morphology, composition, and the synergistic effects of composite materials in achieving high-performance sensing.